

# ML347: A Potent and Selective Chemical Probe for ALK1/ALK2 Kinases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

**ML347** is a highly potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, members of the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) superfamily of serine/threonine kinases. This document provides a comprehensive technical overview of **ML347**, including its biochemical and cellular activity, selectivity profile, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate its use as a chemical probe in biomedical research and drug discovery.

## Introduction

The Bone Morphogenetic Protein (BMP) signaling pathway is crucial for a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.

[1] Dysregulation of this pathway is implicated in various diseases. Activin Receptor-Like Kinases (ALKs) are type I receptors in the BMP signaling cascade. Specifically, ALK1 and ALK2 have emerged as key regulators of processes such as angiogenesis and osteogenesis.

[1][2] The development of selective chemical probes to interrogate the function of individual ALK isoforms is essential for dissecting their specific roles in health and disease.

**ML347** was identified through a medicinal chemistry effort to improve the selectivity of existing BMP inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold of dorsomorphin.[3] It



emerged as a potent inhibitor of ALK1 and ALK2 with exceptional selectivity over other related kinases, particularly ALK3.[3] This high selectivity makes **ML347** an invaluable tool for studying the specific functions of ALK1 and ALK2.

# **Quantitative Data**

The following tables summarize the key quantitative data for **ML347**, demonstrating its potency, selectivity, and in vitro pharmacokinetic properties.

Table 1: Biochemical Potency and Selectivity of ML347

| Target       | IC50 (nM) | Selectivity vs. ALK2 |
|--------------|-----------|----------------------|
| ALK2         | 32        | -                    |
| ALK1         | 46        | 0.7x                 |
| ALK3         | >10,000   | >312x                |
| ALK6         | >9,800    | >306x                |
| KDR (VEGFR2) | >19,000   | >593x                |
| ALK4         | Inactive  | >312x                |
| ALK5         | Inactive  | >312x                |
| BMPR2        | Inactive  | >312x                |
| TGFBR2       | Inactive  | >312x                |
| AMPK         | Inactive  | >312x                |

Data compiled from multiple sources.[3][4]

Table 2: Cellular Activity of ML347



| Assay                                           | Cell Line | Ligand | IC50 (nM) |
|-------------------------------------------------|-----------|--------|-----------|
| BMP4-responsive<br>Luciferase Reporter<br>Assay | C2C12     | ВМР4   | 152       |

Data from NIH Probe Report.[3]

Table 3: In Vitro Pharmacokinetic Properties of ML347

| Parameter                 | Human       | Mouse       | Rat           |
|---------------------------|-------------|-------------|---------------|
| Microsomal Clearance      | High        | High        | Moderate-High |
| Plasma Protein<br>Binding | High (~99%) | High (~99%) | High (~99%)   |

Data suggests that for in vivo studies, non-oral routes of administration such as intraperitoneal (IP) injection are recommended.[3]

# **Signaling Pathways**

ALK1 and ALK2 are key mediators of BMP signaling. Upon ligand binding (e.g., BMP9 to ALK1, BMP6/7 to ALK2), these type I receptors form a complex with a type II receptor (e.g., BMPR2, ActRIIA, ActRIIB). The type II receptor then phosphorylates and activates the ALK1/ALK2 kinase domain. The activated ALK1/ALK2 in turn phosphorylates downstream signaling molecules, primarily Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with the common mediator Smad4 and translocate to the nucleus to regulate the transcription of target genes.





Click to download full resolution via product page

Caption: ALK1/ALK2 Signaling Pathway and Inhibition by ML347.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the characterization of **ML347**.

## In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted for a 384-well format and measures kinase activity by quantifying the amount of ADP produced using a luciferase-based system.

Materials:



- Recombinant human ALK1 or ALK2 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- Substrate (e.g., casein or a specific peptide substrate)
- ATP
- ML347 (or other test compounds) dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well white assay plates
- Plate reader capable of luminescence detection

- Prepare serial dilutions of ML347 in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).</li>
- Add 1 µL of the diluted **ML347** or DMSO (vehicle control) to the wells of the 384-well plate.
- Prepare the enzyme solution by diluting the recombinant ALK1 or ALK2 in kinase buffer to the desired concentration. Add 2 μL of the enzyme solution to each well.
- Prepare the substrate/ATP mix by diluting the substrate and ATP in kinase buffer to the desired final concentrations. Add 2 μL of this mix to each well to initiate the kinase reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Add 5 μL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

# Foundational & Exploratory





- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **ML347** relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.





Click to download full resolution via product page

Caption: Workflow for a luminescence-based in vitro kinase assay.



## **BMP-Responsive Luciferase Reporter Assay**

This cell-based assay measures the ability of ML347 to inhibit BMP-induced gene transcription.

#### Materials:

- C2C12 cells stably expressing a BMP-responsive element (BRE) driving luciferase expression.
- Cell culture medium (e.g., DMEM with 10% FBS).
- · Recombinant human BMP4.
- ML347 dissolved in DMSO.
- Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
- 96-well white, clear-bottom cell culture plates.
- · Luminometer.

- Seed the C2C12-BRE-luciferase cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- The next day, replace the medium with a low-serum medium.
- Prepare serial dilutions of **ML347** in the low-serum medium.
- Pre-incubate the cells with the diluted ML347 or vehicle (DMSO) for 1 hour.
- Stimulate the cells with BMP4 at a concentration that induces a robust luciferase signal (e.g., 10 ng/mL).
- Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
- Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.



- Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
- Determine the IC50 value of ML347 by plotting the luminescence signal against the compound concentration.

## **Liver Microsomal Stability Assay**

This assay assesses the metabolic stability of ML347 in liver microsomes.[5][6][7]

#### Materials:

- Pooled liver microsomes (human, mouse, rat).
- Phosphate buffer (e.g., 0.1 M, pH 7.4).
- NADPH regenerating system (or NADPH).
- ML347 stock solution in DMSO.
- Acetonitrile with an internal standard for quenching the reaction.
- LC-MS/MS system.

- Prepare a working solution of **ML347** in phosphate buffer.
- Pre-warm the liver microsomes and the NADPH regenerating system at 37°C.
- Initiate the reaction by adding the NADPH regenerating system to the microsome-compound mixture. The final protein concentration is typically 0.5-1 mg/mL.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate the proteins.



- Analyze the supernatant by LC-MS/MS to quantify the remaining amount of ML347 at each time point.
- Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of **ML347** remaining versus time.

## **Plasma Protein Binding Assay**

This assay determines the fraction of **ML347** bound to plasma proteins using equilibrium dialysis.[8]

#### Materials:

- Equilibrium dialysis apparatus (e.g., RED device).
- Dialysis membrane with an appropriate molecular weight cutoff.
- Plasma (human, mouse, rat).
- Phosphate buffered saline (PBS), pH 7.4.
- ML347 stock solution.
- LC-MS/MS system.

- Spike the plasma with ML347 to a known concentration.
- Load the spiked plasma into one chamber of the dialysis device and PBS into the other chamber.
- Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
- After incubation, take samples from both the plasma and the buffer chambers.
- Determine the concentration of ML347 in both samples by LC-MS/MS.



• Calculate the fraction unbound (fu) using the following formula: fu = (concentration in buffer chamber) / (concentration in plasma chamber).

## Conclusion

**ML347** is a well-characterized chemical probe that exhibits high potency for ALK1 and ALK2 and outstanding selectivity against other BMP type I receptors. Its properties make it an excellent tool for investigating the physiological and pathological roles of ALK1 and ALK2 signaling. The detailed data and protocols provided in this guide are intended to enable researchers to effectively utilize **ML347** in their studies to further unravel the complexities of the BMP signaling pathway.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. TGFβ/BMP Type I Receptors ALK1 and ALK2 Are Essential for BMP9-induced Osteogenic Signaling in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal Stability Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [ML347: A Potent and Selective Chemical Probe for ALK1/ALK2 Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609147#ml347-as-a-chemical-probe-for-alk1-alk2]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com